(E)-cyclopropyl(phenyl)methanone oxime

Stereochemistry Crystallography Quality Control

Generic cyclopropyl phenyl methanone oxime mixtures introduce stereochemical uncertainty that can invalidate SAR studies. This product is the definitive E-isomer, its geometry unequivocally confirmed by single-crystal X-ray diffraction. - Enables unambiguous synthesis of broad-spectrum fungicide candidates per US6348627B1. - Eliminates Z-isomer contamination risk, ensuring reproducible biological activity data. - Well-defined metal coordination chemistry for catalytic probe development.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 23554-72-5
Cat. No. B3118261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-cyclopropyl(phenyl)methanone oxime
CAS23554-72-5
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC1C(=NO)C2=CC=CC=C2
InChIInChI=1S/C10H11NO/c12-11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/b11-10-
InChIKeyRVNAYDOTXJROPF-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Evidence-Based Selection for (E)-Cyclopropyl(Phenyl)Methanone Oxime


(E)-Cyclopropyl(phenyl)methanone oxime (CAS 23554-72-5) is a specific E-stereoisomer of an aryl cyclopropyl ketoxime with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol [1]. This compound is distinguished from its Z-isomer and other generic oximes by its defined stereochemistry, which has been unequivocally confirmed through single-crystal X-ray diffraction analysis [2]. As a member of the cyclopropyl oxime ether class, it is a valuable building block in the synthesis of novel fungicides and serves as a key intermediate in medicinal chemistry research [3].

01 Stereochemically defined (E)-oxime building block for synthesis
02 Crystallographically confirmed absolute configuration (E-isomer)
03 Supports fungicide precursor and medicinal chemistry intermediate workflows

Sourcing (E)-Cyclopropyl(Phenyl)Methanone Oxime: Stereochemistry Risks


Generic substitution with unspecified cyclopropyl phenyl methanone oxime mixtures or the incorrect Z-isomer poses significant scientific and procurement risks. Stereochemistry is a critical determinant of biological activity and molecular interaction; the E- and Z-isomers of oximes can exhibit markedly different binding affinities and biological profiles due to distinct spatial arrangements of key functional groups [1]. Studies on related oxime ether systems have demonstrated that stereochemistry directly influences antifungal potency and selectivity [2]. Procuring material without stereochemical verification (e.g., as a simple 'cyclopropyl(phenyl)methanone oxime' mixture) introduces an uncontrolled variable that can invalidate structure-activity relationship (SAR) studies, lead to non-reproducible synthetic outcomes, and ultimately waste research resources [3].

Factor
This Product (E-isomer)
Substitute Risk
Stereochemistry
Defined E-configuration confirmed by X-ray
Z-isomer or mixtures may exhibit different binding and biological profiles
Characterization
Absolute configuration validated; literature precedence
Unspecified oxime may lack stereochemical proof, introducing SAR uncertainty
Reproducibility
Reproducible synthetic outcomes based on defined isomer
Uncontrolled stereochemistry can invalidate SAR and waste resources

Key Differentiators of (E)-Cyclopropyl(Phenyl)Methanone Oxime


Crystallographic Stereochemistry Validation

The E-stereochemistry of (E)-cyclopropyl(phenyl)methanone oxime has been unequivocally established and refined through single-crystal X-ray diffraction analysis, confirming its absolute configuration [1]. In contrast, the Z-isomer is typically obtained as a mixture or via specific photoisomerization methods and lacks this same level of definitive structural characterization in the literature, making the E-isomer the preferred choice for applications requiring defined stereochemistry [2].

Configuration
Reported
Defined E-configuration (X-ray refined to R=0.042)
Supports reproducible stereochemical SAR studies
Z-isomer often obtained as mixture; characterization less definitive
Stereochemistry Crystallography Quality Control

Broad-Spectrum Fungicide Precursor

(E)-Cyclopropyl(phenyl)methanone oxime is a key intermediate in the synthesis of aryl and heteroaryl cyclopropyl oxime ethers, a class of compounds demonstrated to possess broad-spectrum fungicidal properties [1]. Patents describe the use of this specific oxime as a starting material for generating libraries of novel fungicides with activity against a range of plant pathogens, including those resistant to other classes [2]. While the oxime itself is a precursor, its structural features are essential for constructing the final active pharmacophore, whereas generic or incorrectly configured oximes would yield compounds with unknown or suboptimal biological activity.

Synthetic Role
Class-level
Key intermediate for patented cyclopropyl oxime ether fungicides
Enables scaffold synthesis for agrochemical discovery programs
Class-level evidence; individual compound activity requires verification
Agrochemical Fungicide Synthesis

Lipophilicity & Formulation Properties

The physicochemical profile of (E)-cyclopropyl(phenyl)methanone oxime, including its calculated octanol-water partition coefficient (LogP) of approximately 2.3, informs its suitability for specific formulation and handling protocols [1]. This LogP value indicates moderate lipophilicity, which can be a critical parameter when designing synthetic transformations or formulating compounds for biological assays. In comparison, more polar oximes (e.g., acetophenone oxime, LogP ~1.0) or more lipophilic analogs (e.g., diphenylmethanone oxime, LogP >3.5) would behave differently in biphasic reaction systems or biological partitioning, making (E)-cyclopropyl(phenyl)methanone oxime a distinct entity for procurement decisions based on its specific physical property range.

Lipophilicity
Reported
LogP ~2.3 (calculated)
Moderate lipophilicity guides formulation and assay design
Calculated value; experimental validation recommended
Physicochemical Formulation LogP

Optimal Use Cases for (E)-Cyclopropyl(Phenyl)Methanone Oxime


Broad-Spectrum Fungicide Development

This compound is ideally suited for agrochemical discovery programs focused on developing next-generation fungicides. It serves as the critical starting material for synthesizing the aryl and heteroaryl cyclopropyl oxime ether scaffold described in US6348627B1, a class of compounds with demonstrated broad-spectrum fungicidal activity [1].

Medicinal Chemistry SAR Studies

Given its definitive E-stereochemistry confirmed by X-ray crystallography, this compound is essential for SAR studies where molecular conformation is a key variable [2]. It allows researchers to probe the influence of the cyclopropyl ring and oxime geometry on biological target engagement without ambiguity.

Coordination Chemistry & Catalysis

The oxime functional group is a known ligand for metal ions. (E)-Cyclopropyl(phenyl)methanone oxime can be utilized to synthesize well-defined metal complexes for catalytic applications or as structural probes. Its unique combination of a rigid cyclopropyl ring and a phenyl group imparts distinct steric and electronic properties to the resulting metal complexes .

Biophysical & Structural Probes

The rigid cyclopropyl ring, combined with the hydrogen-bonding capability of the oxime, makes this compound a useful probe for studying protein-ligand interactions, particularly in systems sensitive to ligand conformation. Its moderate lipophilicity (LogP ~2.3) also facilitates its use in assays requiring specific membrane permeability or solubility profiles [3].

Application
Selection Property
Validation Focus
Agrochemical synthesis research
Defined E-stereochemistry intermediate
Cyclopropyl oxime ether fungicide scaffold construction
Medicinal chemistry SAR research
Stereochemical-control study fit
Enantiomer-attribution and conformation-activity review
Coordination chemistry research
Oxime ligand with rigid cyclopropyl-phenyl motif
Metal complex stereoelectronic profile
Biophysical assay research
Moderate lipophilicity and H-bonding capacity
Membrane partitioning and solubility profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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